Valproic Acid-d6
CAS No.: 87745-18-4
Cat. No.: VC21342246
Molecular Formula: C8H12D6O2
Molecular Weight: 150.25 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 87745-18-4 |
---|---|
Molecular Formula | C8H12D6O2 |
Molecular Weight | 150.25 g/mol |
IUPAC Name | 5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid |
Standard InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3 |
Standard InChI Key | NIJJYAXOARWZEE-WFGJKAKNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O |
SMILES | CCCC(CCC)C(=O)O |
Canonical SMILES | CCCC(CCC)C(=O)O |
Chemical Structure and Properties
Molecular Identity and Structure
Valproic Acid-d6 (VPA-d6) is the deuterium-labeled form of valproic acid, containing six deuterium atoms in place of six hydrogen atoms in the original structure . The compound has a molecular formula of C8H10D6O2 and a molecular weight of 150.25 g/mol . The systematic IUPAC name is 5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid, indicating the position of the deuterium atoms in the molecular structure . This compound is registered with CAS number 87745-18-4 .
The chemical structure can be represented using SMILES notation as [2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O, which demonstrates the positioning of the deuterium atoms on the terminal carbons of both propyl chains .
Physical and Chemical Properties
Valproic Acid-d6 presents as a neat compound under standard conditions, typically supplied as a liquid for analytical applications . It exhibits similar chemical behavior to non-deuterated valproic acid but with the distinct mass difference that makes it valuable as an internal standard in mass spectrometry .
The purity of commercially available Valproic Acid-d6 is typically >95% as determined by gas chromatography . This high purity is essential for its application as an analytical standard, ensuring accurate quantification in analytical methods.
Relation to Valproic Acid
Overview of Parent Compound
Valproic acid (VPA; 2-Propylpentanoic Acid) is a well-established pharmaceutical agent used primarily in the treatment of epilepsy, bipolar disorder, and for the prevention of migraine headaches . It functions as a histone deacetylase (HDAC) inhibitor, with IC50 values in the range of 0.5-2 mM, and specifically inhibits HDAC1 with an IC50 of approximately 400 μM . Additionally, it induces proteasomal degradation of HDAC2 and activates Notch1 signaling, which contributes to its inhibitory effects on proliferation in small cell lung cancer (SCLC) cells .
From a clinical perspective, valproic acid has a narrow therapeutic range (50–100 μg/ml) and shows significant individual differences in pharmacodynamics and pharmacokinetics, necessitating therapeutic drug monitoring (TDM) in patients' plasma .
Importance of Deuteration
The deuteration of valproic acid to create Valproic Acid-d6 represents a strategic application of stable isotope labeling in pharmaceutical analysis. Deuterium, a stable heavy isotope of hydrogen, has been increasingly incorporated into drug molecules, primarily as tracers for quantitation during the drug development process .
The substitution of hydrogen atoms with deuterium creates minimal changes in the chemical behavior of the molecule while providing a distinct mass difference detectable by mass spectrometry. This characteristic makes Valproic Acid-d6 an ideal internal standard for the quantitative analysis of valproic acid in biological samples .
Applications in Research and Analysis
Use as Internal Standard
The primary application of Valproic Acid-d6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of valproic acid and its metabolites in biological matrices . In a representative study, Valproic Acid-d6 was employed as the internal standard for the quantification of valproic acid and six of its metabolites in human serum .
The use of a deuterated analog as an internal standard compensates for variations in sample preparation, ionization efficiency, and instrument response, thereby enhancing the accuracy and reliability of the analytical method .
Analytical Methods Involving Valproic Acid-d6
Several validated analytical methods have been developed utilizing Valproic Acid-d6 as an internal standard. One such method focuses on the determination of valproic acid and six metabolites (3-hydroxy valproic acid, 4-hydroxy valproic acid, 2-propyl-2-pentenoic acid, 2-propyl-4-pentenoic acid, 3-keto valproic acid, and 2-propylglutaric acid) in human serum using LC-MS/MS .
In this method, analytes in serum samples (50 μl) were isolated using a Kinetex C18 column (3 × 100 mm, 2.6 μm) and detected via negative electrospray ionization after protein precipitation . The method demonstrated excellent linearity (r > 0.99) over the calibration range for different analytes, with accuracy ranging from 91.44–110.92% and precision less than 9.98% .
Another LC-MS/MS method for valproic acid determination in blood utilized Valproic Acid-d6 as the internal standard and exploited the ion signals of VPA-formate adduct and VPA-dimer as qualifiers to increase selectivity .
Mass Spectrometric Characteristics
Multiple Reaction Monitoring Parameters
The mass spectrometric detection of Valproic Acid-d6 typically employs multiple reaction monitoring (MRM) in negative electrospray ionization mode. The following table presents the MRM transitions and parameters used in one validated method:
Analyte | Retention time (minutes) | Parent ion (m/z) | Fragment ion (m/z) | Cone (V) | Collision energy (V) |
---|---|---|---|---|---|
VPA | 5.78 | 143 | 143 | 15 | 2 |
VPA | 5.78 | 189 | 143 | 15 | 10 |
VPA | 5.78 | 287 | 143 | 15 | 10 |
VPA-D6 | 5.75 | 149 | 149 | 15 | 2 |
VPA-D6 | 5.75 | 195 | 149 | 15 | 10 |
Table: MRM transitions of valproic acid (VPA) and internal standard (VPA-D6) .
The parent ion of Valproic Acid-d6 appears at m/z 149, corresponding to the deprotonated molecule with six deuterium atoms. The retention time is slightly shorter (5.75 minutes) compared to the non-deuterated valproic acid (5.78 minutes), which is a common chromatographic behavior for deuterated compounds .
Chromatographic Behavior
Chromatographically, Valproic Acid-d6 elutes slightly earlier than the non-deuterated valproic acid due to the isotope effect on the hydrophobicity of the molecule . This small difference in retention time allows for the separation of the internal standard from the analyte while maintaining similar ionization conditions, which is advantageous for quantitative analysis.
Method Validation and Performance
Analytical methods employing Valproic Acid-d6 as an internal standard have demonstrated robust performance characteristics. In one validation study, the method showed acceptable accuracy (bias below 4%) and negligible matrix effect (average value of 108% over the entire range) . The stability of processed samples at 24 hours was also acceptable, with values ranging between 4-13% .
These validation parameters confirm the suitability of Valproic Acid-d6 as an internal standard for the quantitative analysis of valproic acid in biological matrices, ensuring reliable and reproducible results for clinical and research applications.
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